molecular formula C19H21NO4 B4837628 5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone

5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4837628
M. Wt: 327.4 g/mol
InChI Key: VWGPYZCFXBVBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone, also known as TMQ, is a synthetic compound that has been widely studied in the field of medicinal chemistry. TMQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of pharmacological activities.

Mechanism of Action

The mechanism of action of 5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been suggested that 5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone exerts its pharmacological effects through the modulation of various signaling pathways. 5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). 5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied, and its pharmacological activities have been well characterized. However, 5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone also has some limitations for lab experiments. It has low solubility in water, which can limit its use in some assays. 5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone. One direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an antiviral agent against emerging viruses, such as SARS-CoV-2. Further studies are also needed to elucidate the mechanism of action of 5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone and to optimize its pharmacological properties.

Scientific Research Applications

5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. 5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-2(1H)-quinolinone has been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential as an antiviral agent against HIV, hepatitis B, and influenza virus.

properties

IUPAC Name

5,6,7-trimethoxy-4-(2-methylphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-11-7-5-6-8-12(11)13-9-16(21)20-14-10-15(22-2)18(23-3)19(24-4)17(13)14/h5-8,10,13H,9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGPYZCFXBVBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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